molecular formula C8H13NO B13506906 6-Azaspiro[3.5]nonan-8-one

6-Azaspiro[3.5]nonan-8-one

Cat. No.: B13506906
M. Wt: 139.19 g/mol
InChI Key: CCERUHYIIPSNAL-UHFFFAOYSA-N
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Description

6-Azaspiro[3.5]nonan-8-one is a spirocyclic scaffold of significant interest in modern drug discovery. Spirocyclic structures like this one are prized for their ability to explore new chemical space and improve the physicochemical properties of potential therapeutic agents. The rigid three-dimensional structure of the spirocyclic core reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets . Furthermore, these frameworks often contribute to improved metabolic stability and pharmacokinetic profiles in drug candidates . This ketone-functionalized scaffold serves as a versatile intermediate in organic synthesis. The carbonyl group provides a handle for further chemical modifications, allowing researchers to create diverse compound libraries for screening. While specific biological data for 6-Azaspiro[3.5]nonan-8-one is not available in the search results, related spirocyclic azetidines and piperidines have been utilized as key components in the structure-guided design of potent inhibitors for viral proteases, such as SARS-CoV-2 3C-like protease (3CLpro) . Such applications highlight the value of this structural class in developing direct-acting antivirals and other therapeutic modalities. This product is intended for research purposes and is not for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

6-azaspiro[3.5]nonan-8-one

InChI

InChI=1S/C8H13NO/c10-7-4-8(2-1-3-8)6-9-5-7/h9H,1-6H2

InChI Key

CCERUHYIIPSNAL-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(=O)CNC2

Origin of Product

United States

Advanced Synthetic Methodologies for the 6 Azaspiro 3.5 Nonan 8 One Core and Analogues

Strategic Retrosynthetic Disconnections and Precursor Identification for Azaspiro[3.5]nonanones

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves breaking down a target molecule into simpler, commercially available starting materials. slideshare.net This "disconnection" approach is crucial for planning an efficient synthesis. slideshare.netnumberanalytics.com For azaspiro[3.5]nonanones, strategic disconnections focus on cleaving the bonds that form the spirocyclic framework, leading to the identification of viable precursors. elsevier.comscripps.edu

A primary retrosynthetic strategy involves disconnecting the C-N and C-C bonds of the azetidinone ring. This approach simplifies the target molecule into more manageable precursors. numberanalytics.com Key precursors identified through this process often include cyclic ketones and derivatives of β-amino acids. The selection of precursors is guided by the desired substitution pattern on the final spirocycle.

Common Retrosynthetic Disconnections for 6-Azaspiro[3.5]nonan-8-one:

Disconnection TypePrecursors Identified
C-N Bond CleavageCyclohexanone (B45756) derivative and a β-amino acid derivative
C-C Bond CleavageA functionalized cyclohexylamine (B46788) and a ketene (B1206846) or ketene equivalent
[2+2] CycloadditionAn imine derived from cyclohexanone and a ketene

This strategic planning allows chemists to devise multiple synthetic routes and select the most efficient one based on factors like precursor availability and reaction yields. numberanalytics.com

Development and Optimization of Key Cyclization Reactions for Spirocyclic Construction

The construction of the 6-azaspiro[3.5]nonan-8-one core relies on the development of efficient cyclization reactions that form the characteristic spirocyclic junction. mdpi.com Several key methodologies have been optimized for this purpose.

Intramolecular annulation, or ring-forming, reactions are a powerful tool for constructing cyclic systems. In the context of azaspiro[3.5]nonanones, these approaches often involve the cyclization of a suitably functionalized open-chain precursor. One such method involves the intramolecular cyclization of an initial addition product. researchgate.net For instance, cytochrome P450-catalyzed intramolecular C-H amination has been developed to synthesize imidazolidin-4-ones, demonstrating the potential of enzymatic methods in forming heterocyclic rings. researchgate.net

The Reformatsky reaction, which involves the addition of an organozinc reagent derived from an α-halo ester to a carbonyl compound, has been successfully applied to the synthesis of spirocyclic β-lactams. researchgate.netorganic-chemistry.orgnih.gov In a key example, the Reformatsky reagent derived from methyl 1-bromocyclohexanecarboxylate reacts with N'-(arylmethylidene)benzohydrazides. researchgate.net The initial adduct then undergoes intramolecular cyclization to yield N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides. researchgate.net This reaction highlights the utility of organometallic additions in constructing the spirocyclic core. researchgate.netorganic-chemistry.org The versatility of the Reformatsky reaction is further demonstrated by its use in synthesizing a variety of β-lactam structures. thieme-connect.de

Key Features of the Reformatsky Reaction in Azaspiro[3.5]nonanone Synthesis:

FeatureDescription
Reagents Zinc, α-halo ester (e.g., methyl 1-bromocyclohexanecarboxylate), and a carbonyl-containing substrate (e.g., an imine). researchgate.netorganic-chemistry.org
Mechanism Formation of an organozinc enolate followed by nucleophilic addition to the carbonyl group and subsequent intramolecular cyclization. organic-chemistry.orgnih.gov
Advantages The relatively low basicity of zinc enolates allows for a broad scope of carbonyl partners. organic-chemistry.org

Domino or cascade reactions, where a series of transformations occur in a single step without isolating intermediates, offer an efficient route to complex molecules. nih.govnih.gov A domino radical bicyclization has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives, which are structurally related to the 6-azaspiro[3.5]nonan-8-one core. acs.org This methodology involves the formation and capture of alkoxyaminyl radicals, leading to the construction of the spirocyclic system in a single step. acs.org Similarly, an iron-catalyzed cascade radical cyanoalkylative dearomatization of N-phenyl cinnamamides provides access to 1-azaspiro[4.5]decanes. rsc.org These radical-based approaches offer a powerful strategy for spiroannulation.

Stereoselective and Enantioselective Synthesis of Chiral Azaspiro[3.5]nonan-8-one Derivatives

The biological activity of many compounds is dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective methods for the synthesis of chiral 6-azaspiro[3.5]nonan-8-one derivatives is of high importance. ethz.ch

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. ethz.chscielo.org.mxsfu.ca This strategy has been successfully employed in the synthesis of chiral azaspirocycles. acs.org For instance, chiral auxiliaries can be used in diastereoselective Reformatsky reactions to control the stereochemistry of the resulting spirocycle. researchgate.net

Ligand-controlled methods offer another powerful approach to enantioselective synthesis. In this strategy, a chiral ligand coordinates to a metal catalyst and influences the stereochemical course of the reaction. The design and synthesis of C2 symmetric chiral ligands have been instrumental in the enantioselective conjugate addition of organolithium reagents to α,β-unsaturated aldimines, a reaction type relevant to the synthesis of chiral azaspiro compounds.

The formal asymmetric synthesis of a cholesterol absorption inhibitor bearing a 2-azaspiro[3.5]nonan-1-one moiety highlights the successful application of these principles. clockss.org The development of such enantioselective methods is crucial for accessing specific stereoisomers of biologically active 6-azaspiro[3.5]nonan-8-one derivatives. acs.org

Diastereoselective Approaches in Spirocyclic Construction

The construction of the spirocyclic core, which features a quaternary carbon center, presents a significant stereochemical challenge. Diastereoselective methods are paramount for controlling the relative configuration of stereocenters within the molecule, which is crucial for its intended biological activity. Various strategies have been developed to achieve high diastereoselectivity in the formation of azaspirocyclic systems.

One powerful approach involves tandem or cascade reactions, where multiple bonds are formed in a single operation with high stereocontrol. For instance, a highly stereocontrolled synthesis of a functionalized azaspirocycle precursor for fawcettimine-type alkaloids was achieved using a cascade Wacker-allylation sequence followed by a highly stereoselective Claisen rearrangement. nih.govacs.orgnii.ac.jp This sequence efficiently established the azaspirocyclic core with the desired configurations at key stereogenic centers. nih.govacs.org

Another effective method is the use of metal-mediated cyclizations. Unsaturated keto-lactams have been shown to undergo a sequential conjugate reduction-aldol cyclization when treated with samarium(II) iodide (SmI₂). researchgate.net This process yields syn-spirocyclic piperidinones containing adjacent, fully substituted stereocenters with complete diastereocontrol. researchgate.net The substituent on the nitrogen atom and the size of the lactam ring were found to significantly influence the efficiency of this spirocyclization. researchgate.net

Intramolecular cycloaddition reactions also provide a robust pathway to diastereomerically controlled spirocycles. A tandem conjugate addition/dipolar cycloaddition cascade has been successfully applied to the synthesis of the azaspiro[5.5]undecane ring system. nih.gov This strategy involves the reaction of a cyclohexanone oxime with a diene, leading to a transient nitrone that undergoes an intramolecular dipolar cycloaddition to form a bicyclic isoxazolidine. nih.gov Subsequent reductive N-O bond cleavage yields the desired azaspirocycle. nih.gov The stereochemistry of further transformations, such as conjugate addition, can be controlled by factors like A(1,3)-strain, leading to a preferred axial attack by the nucleophile. nih.gov

The Staudinger reaction, or [2+2] ketene-imine cycloaddition, is another classic method that has been adapted for the diastereoselective synthesis of spiro-β-lactams. researchgate.net The reaction of a rigid bicyclic ketene with imines can proceed with high diastereoselectivity, influenced by the nature of the imine component. researchgate.net

The table below summarizes various diastereoselective methods for constructing azaspirocyclic frameworks.

Method Key Reagents/Reaction Substrate Type Achieved Diastereoselectivity Reference
Cascade ReactionWacker-allylation / Claisen rearrangementAcyclic precursors with alkene and alkyne functionalitiesHigh stereoselectivity for azaspirocyclic core nih.gov, acs.org, nii.ac.jp
Reductive Aldol CyclizationSmI₂-H₂OUnsaturated keto-lactamsComplete diastereocontrol (syn-products) researchgate.net
Conjugate Addition/CycloadditionOxime/Diene, OrganocuprateCyclohexanone oxime, diene, vinylogous amideHigh diastereoselectivity, controlled by A(1,3)-strain nih.gov
Staudinger ReactionUnsymmetrical Bicyclic Ketene / ImineKetenes and IminesHigh diastereoselectivity (cis isomer with aromatic imines) researchgate.net

Protecting Group Strategies and Chemoselective Transformations in Multi-Step Synthesis

In the context of azaspirocycle synthesis, the secondary amine within the core structure is a common site for protection. The tert-butoxycarbonyl (Boc) group is frequently employed to protect the nitrogen atom due to its stability under various reaction conditions and its straightforward removal using acidic conditions, such as hydrochloric acid in ethyl acetate. Another common nitrogen protecting group is the nosyl (Ns) group, which can be introduced using nosyl chloride and removed under specific reducing conditions. nii.ac.jp

Hydroxyl groups present in synthetic intermediates also typically require protection. Silyl ethers, such as tert-butyldimethylsilyl (TBS) or trimethylsilyl (B98337) (TMS) ethers, are widely used. nii.ac.jp These groups are introduced using reagents like TBS-triflate and can be selectively removed, for instance, using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) or acid catalysts like para-toluenesulfonic acid (PPTS). nii.ac.jp For more robust protection, the benzyl (B1604629) (Bn) group can be used.

Chemoselectivity, the ability to react with one functional group in the presence of others, is equally critical. For example, in a molecule containing both a ketone and an ester, the ketone can be chemoselectively reduced using reagents like sodium borohydride (B1222165) (NaBH₄) while leaving the ester intact. nii.ac.jp This allows for precise manipulation of the molecule's functionality. Other chemoselective transformations include the oxidation of alcohols to ketones and nucleophilic substitution reactions at specific positions. The strategic use of protecting groups enables these chemoselective transformations by ensuring that only the desired functional group is available for reaction. pressbooks.pub

The following table details common protecting groups used in the synthesis of azaspirocycles.

Protecting Group Functional Group Protected Protection Reagent(s) Deprotection Reagent(s) Reference
tert-Butoxycarbonyl (Boc)AmineBoc-anhydrideHCl in Ethyl Acetate ,
Nosyl (Ns)AmineNsCl, PPh₃, DEADThiophenol, K₂CO₃ nii.ac.jp
tert-Butyldimethylsilyl (TBS)AlcoholTBSOTf, 2,6-lutidinePPTS in MeOH; TBAF nii.ac.jp
Benzyl (Bn)AlcoholBenzyl bromide, NaHCatalytic Hydrogenation (e.g., Pd/C, H₂)
Trimethylsilyl (TMS)AlcoholTMSCl, imidazoleMild acid or fluoride source nii.ac.jp

Exploration of Green Chemistry Principles in Azaspiro[3.5]nonanone Synthesis

Modern synthetic chemistry increasingly emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance safety and efficiency. researchgate.net The synthesis of azaspiro[3.5]nonanones and related structures is an area where these principles can be effectively applied through the use of sustainable solvents, catalysts, and reaction protocols. rsc.org

One key principle of green chemistry is the use of environmentally benign solvents, with water being an ideal choice. A sustainable, one-pot protocol for synthesizing 1-azaspiro frameworks has been developed that utilizes the photooxidation of furans with singlet oxygen in water. researchgate.net This method avoids hazardous organic solvents and simplifies the reaction setup.

Atom economy, which maximizes the incorporation of reactant atoms into the final product, is another central tenet. core.ac.uk One-pot reactions and cascade sequences are inherently more atom-economical as they reduce the number of isolation and purification steps, thereby minimizing waste. The combination of enzymatic kinetic resolution (EKR) with ring-closing metathesis (RCM) in a one-pot procedure is an excellent example of a green and atom-economic approach to chiral lactams and lactones. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant green advantages, including high selectivity, mild reaction conditions, and reduced use of toxic reagents. researchgate.net For instance, transaminase biocatalysts have been employed in the synthesis of complex pharmaceutical intermediates, replacing multi-step chemical processes that use hazardous materials. researchgate.net

Alternative energy sources and reaction media are also being explored. Electrochemical synthesis represents a sustainable method that can eliminate the need for chemical oxidants and reductants by using electricity to drive reactions. researchgate.net Furthermore, the use of catalysts like sodium dodecylbenzene (B1670861) sulfonate (DBSNa) in acetic acid at room temperature provides a milder and more energy-efficient alternative to traditional condensation reactions. rsc.org

The table below highlights some green chemistry approaches applicable to the synthesis of spirocyclic compounds.

Green Approach Key Features Example Application Benefits Reference
One-Pot Synthesis in WaterPhotooxidation with singlet oxygen in aqueous mediumSynthesis of 1-azaspiro frameworks from furansAvoids hazardous organic solvents, sustainable researchgate.net
Biocatalysis / Chemoenzymatic SynthesisOne-pot enzymatic kinetic resolution (EKR) and ring-closing metathesis (RCM)Synthesis of enantiomerically pure lactones and lactamsHigh enantioselectivity, reduced waste (E-factor), atom economical nih.gov
Electrochemical SynthesisUse of electricity to drive reactionsSynthesis of heterocyclic compoundsEliminates need for hazardous oxidants/reductants, sustainable researchgate.net
Benign CatalysisUse of sodium dodecylbenzene sulfonate (DBSNa) in acetic acidCondensation reactions to form 1-thia-4-azaspiro[4.5]decan-3-onesMild room temperature conditions, high yields, easy work-up rsc.org

Chemical Reactivity and Mechanistic Investigations of 6 Azaspiro 3.5 Nonan 8 One

Functional Group Interconversion and Derivatization Studies on the Spirocyclic Core

The spirocyclic core of azaspiro[3.5]nonanones is amenable to a variety of functional group interconversions and derivatizations, allowing for the synthesis of a diverse library of analogues. These transformations typically target the ketone, the nitrogen atom, or other positions on the carbocyclic framework.

Studies on related azaspiro compounds demonstrate the versatility of this scaffold. For instance, the ketone can be reduced to a secondary alcohol, and the nitrogen can be readily acylated or alkylated. smolecule.comsmolecule.com Oxidation and substitution reactions are also common, enabling the introduction of new functional groups and modification of the spirocyclic system. evitachem.com For example, derivatives of the closely related 2-oxa-7-azaspiro[3.5]nonane have been synthesized by converting them into o-cycloalkylaminoacetanilides, which can then undergo oxidative cyclization. mdpi.com

The table below summarizes common derivatization reactions observed in related azaspiro systems, which are expected to be applicable to the 6-azaspiro[3.5]nonan-8-one core.

Reaction Type Reagent/Condition Product Type Reference(s)
Reduction of KetoneSodium borohydride (B1222165), Lithium aluminum hydride6-Azaspiro[3.5]nonan-8-ol smolecule.com
N-AcylationAcyl chlorides, Acid anhydridesN-Acyl-6-azaspiro[3.5]nonan-8-one mdpi.comnih.gov
N-AlkylationAlkyl halidesN-Alkyl-6-azaspiro[3.5]nonan-8-one smolecule.com
Oxidative CyclizationOxone® in formic acidFused benzimidazoles mdpi.com
Nucleophilic SubstitutionAlkyl halides, Acyl chloridesSubstituted spirocyclic rings smolecule.com

These derivatization strategies are crucial in fields like medicinal chemistry, where fine-tuning of the molecular structure is necessary to optimize interactions with biological targets. smolecule.com For example, a series of potent inhibitors of the SARS-CoV-2 3C-like protease were developed using derivatized 6-azaspiro[3.5]nonane scaffolds. nih.gov

Elucidation of Reaction Pathways and Detailed Mechanistic Proposals

The synthesis and transformation of azaspiro[3.5]nonanone systems often involve complex reaction pathways and mechanistically interesting steps. While specific mechanistic studies on 6-azaspiro[3.5]nonan-8-one are not extensively documented, research on analogous structures provides valuable insights.

One notable example is the synthesis of spiro-β-lactams via the Reformatsky reaction. In the synthesis of N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides, the proposed mechanism involves the initial formation of an adduct between a Reformatsky reagent and an N'-(arylmethylidene)benzohydrazide, followed by an intramolecular cyclization to yield the spiroazetidin-2-one structure. researchgate.net

Another relevant mechanistic pathway is the domino radical bicyclization used to synthesize 1-azaspiro[4.4]nonane derivatives. This process is initiated by radical-generating reagents like AIBN or triethylborane (B153662) and involves the formation and subsequent intramolecular capture of an alkoxyaminyl radical, leading to the construction of the spirocyclic system in a single step. acs.org A suggested mechanism involves the following key steps:

Generation of a radical.

Formation of an alkoxyaminyl radical on the nitrogen atom.

Intramolecular cyclization via radical attack on a double or triple bond.

A second cyclization to form the spiro-fused ring system.

These examples highlight the utility of intramolecular processes in the construction of complex spirocyclic frameworks.

Ring Opening and Rearrangement Processes of Azaspiro[3.5]nonanone Systems

The inherent strain in the four-membered ring of azaspiro[3.5]nonanone systems makes them susceptible to ring-opening and rearrangement reactions under certain conditions. These processes can lead to the formation of novel and structurally diverse molecular scaffolds.

A notable example is the observed ring-opening of a related spirocyclic oxetane (B1205548) system. During attempts at oxidative cyclization, an azetidine (B1206935) ring-opened adduct, N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide, was formed and its structure was confirmed by X-ray crystallography. mdpi.com This demonstrates that the smaller ring in a spiro-system can be susceptible to cleavage.

Furthermore, rearrangement reactions have been documented in related nitrogen-containing heterocycles. For instance, N-vinyl β-lactams can undergo a evitachem.comevitachem.com sigmatropic rearrangement, leading to an expansion of the ring system to form 8-membered enamide rings. scholaris.ca While this is not a direct example from an azaspiro[3.5]nonanone, it illustrates the potential for skeletal rearrangements in strained, nitrogen-containing cyclic systems. The table below outlines these processes.

Process System Outcome Reference(s)
Ring OpeningSpirocyclic oxetane-fused acetanilideAzetidine ring-opened adduct mdpi.com
Ring ExpansionN-vinyl β-lactams8-membered enamide rings scholaris.ca

Reactions at the Azaspirane Nitrogen and Ketone Carbonyl Centers

The two primary reactive sites in 6-azaspiro[3.5]nonan-8-one are the secondary amine nitrogen and the ketone carbonyl group. These functional groups exhibit their characteristic reactivity, allowing for a wide range of chemical modifications.

Reactions at the Azaspirane Nitrogen: The nitrogen atom at the 6-position is a nucleophilic secondary amine. It can readily participate in reactions such as:

Acylation: Reaction with acyl chlorides or anhydrides to form N-amides. This is a common strategy for introducing a variety of substituents. For example, N-acylation of 2-oxa-7-azaspiro[3.5]nonane has been reported as part of a multi-step synthesis. mdpi.com

Alkylation: Reaction with alkyl halides to form N-alkylated derivatives. smolecule.com

Reductive Amination: The nitrogen can be involved in reductive amination processes, though this is more commonly a method for its initial introduction into a precursor molecule.

Reactions at the Ketone Carbonyl Center: The carbonyl group at the 8-position is electrophilic and undergoes typical ketone reactions:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 6-azaspiro[3.5]nonan-8-ol, using standard reducing agents like sodium borohydride. smolecule.com

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents (e.g., Grignard or organolithium reagents) and ylides. csic.es This allows for the introduction of new carbon-carbon bonds at this position. The hydrochloride salt of the related 7-azaspiro[3.5]nonan-2-one is noted to have a carbonyl group that can participate in nucleophilic additions. cymitquimica.com

Oxidation: While the ketone itself is at a high oxidation state, reactions involving adjacent positions or the nitrogen can be oxidative. For instance, related azaspiro alcohols can be oxidized to their corresponding ketones. smolecule.com

The table below provides a summary of these site-specific reactions.

Reactive Center Reaction Type Reagents/Conditions Product Reference(s)
Azaspirane NitrogenAcylationAcetyl chloride, Phenylacetyl chlorideN-acyl derivative mdpi.comnih.gov
Azaspirane NitrogenAlkylationAlkyl halidesN-alkyl derivative smolecule.com
Ketone CarbonylReductionNaBH₄, LiAlH₄Secondary alcohol smolecule.com
Ketone CarbonylNucleophilic AdditionOrganometallic reagents, S-ylidesTertiary alcohol, Epoxide csic.es

Advanced Spectroscopic and X Ray Crystallographic Characterization

Comprehensive Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

¹H and ¹³C NMR for Structural Assignment and Connectivity

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular framework.

¹H NMR: This spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), signal multiplicity (due to spin-spin coupling with neighboring protons), and integration (the relative number of protons for each signal). For 6-Azaspiro[3.5]nonan-8-one, one would expect to see signals corresponding to the protons on the cyclobutane (B1203170) ring and the piperidine (B6355638) ring, including those adjacent to the nitrogen atom and the carbonyl group.

¹³C NMR: This spectrum shows the number of unique carbon atoms. The chemical shift of each carbon signal indicates its type (e.g., alkyl, adjacent to a heteroatom, or carbonyl). A characteristic downfield signal, typically in the range of 190-220 ppm, would be expected for the ketone (C=O) carbon at the C8 position. libretexts.orgyoutube.com Other signals would correspond to the spiro carbon and the various methylene (B1212753) (-CH₂-) groups in the two rings.

Hypothetical ¹H and ¹³C NMR Data for 6-Azaspiro[3.5]nonan-8-one (Note: This table is illustrative and based on general principles of NMR spectroscopy, not on experimental data.)

Atom PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Notes
C1, C2, C3, C41.5 - 2.520 - 40Cyclobutane ring protons and carbons.
C5 (Spiro)-40 - 60Quaternary spiro carbon, no attached proton.
C72.8 - 3.540 - 55Methylene group adjacent to nitrogen.
C8 (C=O)-~208Ketone carbonyl carbon.
C92.2 - 2.835 - 50Methylene group alpha to the carbonyl.
N-H1.5 - 3.0 (broad)-Amine proton, signal may be broad and exchangeable.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Conformational and Stereochemical Insights

2D NMR experiments are crucial for unambiguously assigning signals and understanding the molecule's three-dimensional structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would be used to trace the connectivity of protons within the cyclobutane and piperidine rings.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is vital for identifying quaternary carbons (like the spiro-center and the carbonyl carbon) and piecing together the molecular skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals which protons are close to each other in space, providing insights into the molecule's conformation and stereochemistry.

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which can be used to determine its elemental formula. For 6-Azaspiro[3.5]nonan-8-one (C₈H₁₃NO), the expected exact mass would be calculated. The fragmentation pattern observed in the mass spectrum provides structural information, as the molecule breaks apart in predictable ways upon ionization. Common fragmentation pathways for cyclic ketones and amines would be expected.

X-ray Crystallographic Analysis for Definitive Solid-State Structure and Stereochemistry

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. researchgate.net If a suitable crystal of 6-Azaspiro[3.5]nonan-8-one could be grown, this technique would provide definitive information on:

Bond lengths and angles.

The conformation of the cyclobutane and piperidine rings.

Intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

IR Spectroscopy: An IR spectrum would be expected to show a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically around 1700-1725 cm⁻¹. Other significant peaks would include N-H stretching (around 3300-3500 cm⁻¹) and C-H stretching (around 2850-3000 cm⁻¹).

Raman Spectroscopy: While IR is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The C-C bonds of the spirocyclic framework would likely produce distinct signals in the Raman spectrum.

Together, these techniques provide a unique "molecular fingerprint" that can be used to identify the compound.

Computational and Theoretical Studies on 6 Azaspiro 3.5 Nonan 8 One Systems

Molecular Modeling and Conformational Analysis of the Spirocyclic Scaffold

Molecular modeling serves as a fundamental tool for exploring the conformational landscape of the 6-azaspiro[3.5]nonan-8-one scaffold. The spirocyclic nature of this molecule imparts significant conformational rigidity compared to its acyclic or monocyclic counterparts. researchgate.net However, subtle yet crucial conformational isomers can exist, primarily arising from the puckering of the cyclohexane (B81311) and cyclobutane (B1203170) rings.

The conformational analysis is crucial as the spatial arrangement of atoms dictates how the molecule interacts with biological targets or other reactants. For instance, the accessibility of the lactam carbonyl group and the nitrogen atom for hydrogen bonding or nucleophilic attack is highly dependent on the scaffold's conformation.

Table 1: Exemplary Conformational Energy Profile of 6-Azaspiro[3.5]nonan-8-one Note: This data is illustrative and represents typical outputs from molecular modeling studies.

ConformerPiperidinone Ring ConformationRelative Energy (kcal/mol)Key Dihedral Angle (°)
1 (Global Minimum)Chair0.00-55.2
2Twist-Boat+4.5+30.1
3Boat+6.20.5
Illustrative data showing the relative energies of different conformers of the 6-azaspiro[3.5]nonan-8-one scaffold as would be determined by computational analysis.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules with a high degree of accuracy. For 6-azaspiro[3.5]nonan-8-one, DFT calculations provide deep insights into its reactivity and spectroscopic characteristics. nih.gov

A key output of DFT calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For a typical lactam-containing spirocycle, the HOMO is often localized on the nitrogen and oxygen atoms of the lactam, while the LUMO is centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. nih.gov

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP surface visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. rsc.org In 6-azaspiro[3.5]nonan-8-one, the MEP would show a negative potential (typically colored red) around the carbonyl oxygen, indicating a site for electrophilic attack, and a positive potential (blue) near the N-H proton, indicating a hydrogen bond donor site.

Table 2: Calculated Electronic Properties of 6-Azaspiro[3.5]nonan-8-one using DFT Note: This data is illustrative and based on typical DFT calculation results for similar heterocyclic compounds.

PropertyCalculated ValueInterpretation
HOMO Energy-6.8 eVElectron-donating potential
LUMO Energy+1.2 eVElectron-accepting potential
HOMO-LUMO Gap8.0 eVHigh kinetic stability
Dipole Moment3.5 DModerate polarity
Illustrative data representing electronic properties of 6-azaspiro[3.5]nonan-8-one as would be predicted by DFT calculations.

Prediction of Reaction Mechanisms and Transition State Analysis

Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. For the synthesis or functionalization of 6-azaspiro[3.5]nonan-8-one, DFT can be used to map out the entire reaction pathway, including intermediates and transition states. rsc.org This is particularly valuable for complex multi-step reactions or for understanding the origins of stereoselectivity. rsc.org

For instance, in a potential synthesis involving a cycloaddition reaction to form the spirocyclic core, DFT calculations can be used to model the transition state structures. nih.gov By calculating the activation energies for different possible pathways (e.g., concerted vs. stepwise, or different stereochemical approaches), researchers can predict the most likely reaction mechanism and the expected product distribution. researchgate.net This theoretical understanding allows for the rational optimization of reaction conditions, such as temperature, catalyst, and solvent, to favor the desired outcome. The mechanism of palladium-catalyzed spirocyclization of related acrylamides has been effectively investigated using DFT, providing a blueprint for how such analyses would be applied to the 6-azaspiro[3.5]nonan-8-one system. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Chemical Reactivity and Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with a specific property, such as biological activity or chemical reactivity. wikipedia.org For a series of derivatives of 6-azaspiro[3.5]nonan-8-one, QSAR studies can be developed to predict their properties without the need for synthesis and testing of every compound. rsc.org

To build a QSAR model, a set of molecular descriptors is calculated for each derivative. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D shape and size of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies derived from quantum chemical calculations. researchgate.net

These descriptors are then used as independent variables in a regression analysis to model a dependent variable (e.g., the rate constant of a reaction or the binding affinity to a protein). The resulting QSAR equation can then be used to predict the property of new, unsynthesized derivatives, thereby guiding the design of compounds with enhanced reactivity or specific interaction capabilities. nih.govresearchgate.net

In Silico Design Principles for Rational Scaffold Modification and Functionalization

The insights gained from molecular modeling, DFT, and QSAR studies culminate in the ability to rationally design new molecules based on the 6-azaspiro[3.5]nonan-8-one scaffold. nih.gov This in silico design process allows for the targeted modification of the scaffold to achieve desired properties. rsc.org

For example, if the goal is to increase the molecule's affinity for a specific biological target, molecular docking simulations can be performed to predict how derivatives of the scaffold will bind to the active site of the protein. researchgate.netnih.gov Based on the predicted binding mode, modifications can be proposed to introduce favorable interactions, such as hydrogen bonds or hydrophobic contacts. DFT and QSAR models can then be used to assess the electronic properties and predicted activity of these new designs before committing to their synthesis. researchgate.net This iterative cycle of design, prediction, and refinement significantly accelerates the discovery of new functional molecules. rug.nl

Applications of 6 Azaspiro 3.5 Nonan 8 One As a Versatile Synthetic Building Block and Chemical Scaffold

Utility in the Construction of Complex Organic Molecules

The azaspiro[3.5]nonane framework serves as a versatile and high-value building block for the synthesis of more complex molecular architectures. biosynth.com Its rigid structure and sp³-rich character are desirable features in modern drug design, moving away from flat, aromatic structures toward molecules with more defined three-dimensional shapes. univ.kiev.ua Synthetic chemists have developed scalable and efficient routes to produce functionalized azaspirocycles, allowing for their incorporation into larger molecules in a modular fashion. univ.kiev.uaresearchgate.net

The utility of this scaffold is prominently demonstrated by its integration into advanced, biologically active compounds. For instance, various isomers and derivatives of the azaspiro[3.5]nonane core have been incorporated into complex molecular structures designed as potential therapeutics. These applications highlight the scaffold's role not just as an inert structural element, but as a key component that can properly orient functional groups for interaction with biological targets. The development of synthetic methods that yield multigram quantities of these building blocks further enhances their applicability in extensive drug discovery programs. univ.kiev.ua

Table 1: Examples of Complex Molecules Incorporating an Azaspiro[3.5]nonane Moiety

Parent Compound Class Therapeutic Target/Application Structural Role of Azaspiro[3.5]nonane Moiety
Benzoazepinones ROCK Inhibitors Serves as a core scaffold replacement in a core-hopping strategy to improve potency and selectivity.
Indazole Derivatives BCL6 Modulators (Ligand Directed Degraders) Functions as a rigid linker connecting different pharmacophoric elements of the molecule.
Pyrido[4,3-d]pyrimidin-2-ones Pan-KRAS-Mutant Degraders Incorporated as a key structural component to confer specific conformational properties to the final compound.

Integration into Scaffold Hopping and Diversity-Oriented Synthesis Methodologies

Scaffold hopping is a key strategy in medicinal chemistry where the core structure of a known active compound is replaced with a structurally novel moiety to discover new chemotypes with improved properties. nih.gov The azaspiro[3.5]nonane skeleton is an excellent candidate for such strategies due to its unique topographical features. By replacing common rings like piperidine (B6355638) or morpholine (B109124) with an azaspirocycle, chemists can significantly alter a molecule's properties, including its metabolic stability and selectivity, while maintaining the essential spatial arrangement of its pharmacophoric groups. nih.gov

This scaffold is also well-suited for Diversity-Oriented Synthesis (DOS), a strategy that aims to create libraries of structurally diverse molecules to explore broad areas of chemical space. cam.ac.uk The goal of DOS is to generate not just variations in substituents, but also in the underlying molecular frameworks. cam.ac.uk Methodologies that provide rapid access to functionalized azaspirocycles are crucial for their use in DOS campaigns. nih.gov These approaches allow for the systematic variation of the core structure, leading to libraries of compounds with high skeletal diversity, which can be screened for novel biological activities. cam.ac.uknih.gov

Development of Novel Ligands, Catalysts, or Probes Incorporating the Azaspiro[3.5]nonane Moiety

The well-defined conformational rigidity of the azaspiro[3.5]nonane moiety makes it an attractive component for the design of novel ligands that bind to biological targets with high specificity. Its structure can serve as a rigid scaffold to present binding elements in a precise orientation, minimizing the entropic penalty upon binding. This principle is evidenced by the incorporation of the azaspiro[3.5]nonane core into complex ligands designed as protein degraders, where it acts as a stable linker between different functional domains of the molecule.

Furthermore, the field of asymmetric catalysis often relies on chiral ligands to control the stereochemical outcome of a reaction. mdpi.comnih.govnih.gov The inherent chirality and rigidity of spirocyclic frameworks make them promising backbones for the development of new classes of chiral ligands. While specific applications of 6-azaspiro[3.5]nonan-8-one in catalysis are not yet widely reported, the broader class of spirocyclic compounds has been successfully used to create effective ligands for asymmetric transformations. This suggests a strong potential for the azaspiro[3.5]nonane moiety to be adapted for use in novel catalyst systems.

Contributions to Novel Material Science Applications through Chemical Functionalization

The ability to perform manageable chemical functionalization is key to modifying the physical and chemical properties of a molecule for specific applications. univ.kiev.uamdpi.com While the primary application of azaspiro[3.5]nonane derivatives has been in life sciences, the principles of their chemical modification hold potential for material science. The nitrogen atom and the carbonyl group in 6-azaspiro[3.5]nonan-8-one, along with other positions on the rings, offer handles for chemical derivatization.

Through functionalization, these spirocyclic units could potentially be incorporated into polymer backbones or as pendant groups, imparting unique properties of rigidity and three-dimensionality to the resulting materials. mdpi.com For example, integrating such rigid spirocyclic structures into a polymer chain could influence its thermal properties, solubility, and morphology. Although this remains a largely unexplored area, the synthetic versatility of the azaspiro[3.5]nonane scaffold provides a foundation for future research into its use as a novel monomer or additive in advanced materials. sigmaaldrich.com

Exploration as a Structural Alternative in Chemical Biology and Advanced Synthetic Endeavors

In chemical biology and medicinal chemistry, the azaspiro[3.5]nonane scaffold is increasingly explored as a "bioisostere" for more common cyclic amines like piperidine. univ.kiev.uaenamine.netresearchgate.netnih.govresearchgate.net Bioisosteric replacement is a strategy used to enhance the pharmacological properties of a compound by substituting one group with another that has similar physical or chemical properties. univ.kiev.ua The azaspiro[3.5]nonane framework offers a more three-dimensional and conformationally restricted alternative to the relatively flexible piperidine ring.

This structural rigidity can lead to improved metabolic stability against oxidative enzymes, a common issue for piperidine-containing drugs. univ.kiev.ua Furthermore, replacing a piperidine with an azaspiro[3.3]heptane or a related spirocycle has been shown to enhance biological activity, increase water solubility, and reduce toxicity in certain drug candidates. univ.kiev.uaresearchgate.net For example, the substitution of the piperidine ring in the anesthetic Bupivacaine with a spirocyclic amino acid analogue resulted in a compound with enhanced activity and longer duration of action. univ.kiev.uaresearchgate.net These successful examples underscore the value of the azaspiro[3.5]nonane core as a tool in advanced synthetic endeavors aimed at fine-tuning the properties of bioactive molecules.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Chromatographic Separation Techniques (HPLC, GC) for Purity and Isomeric Mixtures

Chromatographic techniques are the cornerstone of purity assessment in the pharmaceutical industry. biomedres.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating and quantifying 6-Azaspiro[3.5]nonan-8-one from its potential impurities, including starting materials, by-products, and degradation products. ajper.com

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used analytical method for complex mixtures due to its high resolution and sensitivity. youtube.com For a polar compound like 6-Azaspiro[3.5]nonan-8-one, which contains a lactam functionality, reversed-phase HPLC (RP-HPLC) is the method of choice. A typical RP-HPLC method would utilize a C18 or C8 stationary phase with a polar mobile phase, often a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol, with additives such as trifluoroacetic acid or formic acid to improve peak shape.

The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly achieved using an ultraviolet (UV) detector, as the carbonyl group in the lactam ring provides a suitable chromophore. A photodiode array (PDA) detector can also be employed to obtain UV spectra for each peak, aiding in peak identification and purity assessment. The purity of 6-Azaspiro[3.5]nonan-8-one is determined by calculating the area percentage of its peak relative to the total area of all observed peaks.

Gas Chromatography (GC): GC is particularly suitable for the analysis of volatile and thermally stable compounds. anveshanaindia.com For 6-Azaspiro[3.5]nonan-8-one, its volatility may be limited, but GC analysis could be feasible, potentially after derivatization to increase its volatility and thermal stability. GC is highly effective for detecting and quantifying volatile organic impurities, such as residual solvents from the synthesis process. youtube.com A flame ionization detector (FID) is commonly used for its high sensitivity to organic compounds, while a mass spectrometer (MS) detector provides structural information for impurity identification.

The following interactive data table illustrates a hypothetical HPLC purity analysis of a batch of 6-Azaspiro[3.5]nonan-8-one.

Peak IDRetention Time (min)Area (%)Possible Identity
12.540.08Starting Material
24.1299.756-Azaspiro[3.5]nonan-8-one
35.310.12Process Impurity A
46.890.05Degradation Product

This table represents a sample analysis. Actual results may vary based on the specific analytical method and sample.

Chiral Chromatography for Enantiomeric Excess Determination and Resolution

The spirocyclic nature of 6-Azaspiro[3.5]nonan-8-one at the spiro carbon atom means that if substituents are introduced on the rings, it can exist as a pair of enantiomers. As the pharmacological activity of enantiomers can differ significantly, it is often necessary to synthesize and analyze enantiomerically pure compounds. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral sample.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated on a silica (B1680970) support. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving optimal separation.

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

The table below shows a representative result from a chiral HPLC analysis for the resolution of a hypothetical substituted 6-Azaspiro[3.5]nonan-8-one derivative.

EnantiomerRetention Time (min)Area (%)
(R)-enantiomer10.21.5
(S)-enantiomer12.598.5

Based on this data, the enantiomeric excess (e.e.) would be calculated as 97.0%.

Advanced Spectroscopic Methods for Detection and Quantification of Impurities

While chromatography separates impurities, advanced spectroscopic techniques are indispensable for their identification, structural elucidation, and quantification. For 6-Azaspiro[3.5]nonan-8-one, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools in this regard. researchgate.net

Mass Spectrometry (MS): Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful for impurity profiling. These methods provide the retention time from the chromatographic separation and the mass-to-charge ratio (m/z) of the parent ion and its fragments from the mass spectrometer. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity, greatly aiding in its identification. nih.govnih.gov Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the impurity ion, providing valuable structural information. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an unparalleled technique for the structural elucidation of organic molecules, including impurities. veeprho.com ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule. For impurity characterization, sensitive 2D NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to piece together the complete structure of an unknown impurity, even at low levels. ijprajournal.com Furthermore, quantitative NMR (qNMR) can be used as a primary analytical method to determine the purity of 6-Azaspiro[3.5]nonan-8-one and to quantify impurities without the need for a reference standard for each impurity. veeprho.com

A summary of how these advanced spectroscopic methods are applied in the analysis of 6-Azaspiro[3.5]nonan-8-one is provided in the table below.

TechniqueApplicationInformation Obtained
LC-MS/HRMS Identification of non-volatile impuritiesRetention time, accurate mass, elemental composition, and structural fragments.
GC-MS Identification of volatile impurities/residual solventsRetention time, mass spectrum, and fragmentation pattern for structural clues.
NMR (¹H, ¹³C, 2D) Structural elucidation of unknown impuritiesDetailed molecular structure, connectivity, and stereochemistry.
qNMR Purity determination and impurity quantificationAbsolute purity of the compound and precise concentration of impurities.

Through the strategic application of these advanced analytical methodologies, the chemical purity, isomeric composition, and impurity profile of 6-Azaspiro[3.5]nonan-8-one can be thoroughly established, ensuring its suitability for its intended use in research and development.

Future Research Directions and Unaddressed Challenges in 6 Azaspiro 3.5 Nonan 8 One Chemistry

Emerging Synthetic Strategies for Enhanced Efficiency and Selectivity

The development of synthetic routes toward 6-Azaspiro[3.5]nonan-8-one and its derivatives that are both efficient and highly selective remains a primary objective. Current multistep syntheses can be resource-intensive, prompting a shift toward more advanced strategies. Future research is anticipated to focus on methods that offer improved atom economy, reduced step counts, and precise control over stereochemistry.

Emerging areas of exploration include:

Catalytic Asymmetric Synthesis: The development of chiral catalysts (e.g., transition metal complexes or organocatalysts) could enable the direct enantioselective synthesis of substituted 6-Azaspiro[3.5]nonan-8-one derivatives. This would bypass the need for chiral resolution, a process that is often inefficient.

Photoredox Catalysis: Visible-light-mediated reactions could open new pathways for constructing the spirocyclic core or functionalizing it under mild conditions. For instance, radical-based cyclizations initiated by photoredox catalysis could provide a novel approach to the azaspiro[3.5]nonane framework.

Flow Chemistry: Continuous flow synthesis offers advantages in safety, scalability, and reaction time. Translating existing batch syntheses of 6-Azaspiro[3.5]nonan-8-one to flow systems could enhance yield and purity while allowing for safer handling of reactive intermediates.

Multicomponent Reactions (MCRs): Designing a one-pot MCR that combines three or more simple starting materials to directly assemble the 6-Azaspiro[3.5]nonan-8-one scaffold is a significant but highly rewarding challenge. A successful MCR would dramatically increase synthetic efficiency.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Challenges
Catalytic Asymmetric Synthesis Access to enantiopure compounds; High stereocontrol. Catalyst design and optimization; Substrate scope limitations.
Photoredox Catalysis Mild reaction conditions; Novel radical pathways. Substrate-catalyst matching; Quantum yield optimization.
Flow Chemistry Enhanced safety and scalability; Precise control of parameters. Reactor design; Potential for clogging; High initial setup cost.

| Multicomponent Reactions | High atom and step economy; Increased molecular complexity. | Identification of suitable starting materials and reaction conditions. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The reactivity of 6-Azaspiro[3.5]nonan-8-one is largely dictated by its two key functional groups: a secondary amine (piperidine nitrogen) and a ketone (within the cyclobutane (B1203170) ring). While standard N-acylation, N-alkylation, and ketone reduction are known, its unique spirocyclic and strained structure suggests that its reactivity profile is not yet fully explored.

Future research should investigate:

Strain-Release Reactions: The inherent ring strain of the cyclobutanone (B123998) moiety could be harnessed to drive novel chemical transformations. Ring-opening reactions could provide access to unique linear piperidine (B6355638) derivatives that are otherwise difficult to synthesize.

C-H Functionalization: Direct, selective functionalization of the C-H bonds on both the cyclobutane and piperidine rings would be a powerful tool for creating a diverse library of analogues. This would avoid the need for pre-functionalized starting materials.

Domino and Cascade Reactions: Designing transformations where a single event (e.g., N-alkylation) triggers a subsequent intramolecular reaction (e.g., cyclization or rearrangement) could lead to the rapid construction of more complex polycyclic systems built upon the 6-Azaspiro[3.5]nonan-8-one core.

Table 2: Potential Novel Transformations of 6-Azaspiro[3.5]nonan-8-one

Transformation Type Reactive Site Potential Outcome
Strain-Release Ring Opening Cyclobutanone C-C bond Functionalized piperidine derivatives.
Direct C-H Arylation Piperidine or Cyclobutane C-H Rapid introduction of aryl groups for SAR studies.

| Reductive Amination Cascade | Ketone and Amine | Formation of complex bridged or fused bicyclic systems. |

Advancements in Computational Predictions and Rational Molecular Design

Computational chemistry provides an invaluable toolkit for accelerating the discovery and optimization of molecules. For 6-Azaspiro[3.5]nonan-8-one, in silico methods can offer deep insights into its structure, properties, and reactivity, guiding experimental work and enabling rational design of new derivatives.

Key computational approaches for future investigation include:

Conformational Analysis: The spiro-fusion introduces significant conformational constraints. Advanced computational modeling can predict the lowest energy conformations of substituted derivatives, which is crucial for understanding their interaction with biological targets.

Reactivity Prediction: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms and predict the regioselectivity and stereoselectivity of unexplored transformations. This can help prioritize which reactions are most likely to succeed in the lab.

Virtual Screening: The 3D structure of 6-Azaspiro[3.5]nonan-8-one makes it an attractive scaffold for fragment-based drug design. A library of virtual derivatives can be screened against protein targets to identify potential starting points for new therapeutic agents.

Table 3: Applications of Computational Chemistry in 6-Azaspiro[3.5]nonan-8-one Research

Computational Method Application Information Gained
Density Functional Theory (DFT) Reaction mechanism modeling. Transition state energies, activation barriers, selectivity prediction.
Molecular Dynamics (MD) Simulation of conformational behavior. Preferred 3D structures, flexibility, solvent effects.
Quantitative Structure-Activity Relationship (QSAR) Predicting biological activity. Correlation of structural features with desired properties.

| Molecular Docking | Virtual screening against biological targets. | Binding poses, interaction energies, hit identification. |

Potential for Integration into New Chemical Technologies and Methodologies

The unique structural features of 6-Azaspiro[3.5]nonan-8-one make it a candidate for integration into modern chemical platforms that rely on novel building blocks. Its rigid, three-dimensional shape is particularly desirable in fields that aim to move beyond flat, aromatic structures.

Future integration could occur in several areas:

Fragment-Based Drug Discovery (FBDD): As a small, rigid scaffold, 6-Azaspiro[3.5]nonan-8-one is an ideal starting point or "fragment" for FBDD campaigns. Its defined exit vectors allow for systematic exploration of chemical space around the core.

DNA-Encoded Libraries (DEL): The compound could be incorporated into DELs as a unique scaffold. Its secondary amine provides a convenient handle for attaching a DNA tag and for further diversification, enabling the screening of billions of compounds simultaneously.

Materials Science: The rigidity of the spirocyclic system could be exploited in the design of new polymers or crystalline materials. Derivatives could be explored for applications in organic electronics or as ligands for metal-organic frameworks (MOFs).

Table 4: Integration of 6-Azaspiro[3.5]nonan-8-one into Modern Chemical Technologies

Technology Role of 6-Azaspiro[3.5]nonan-8-one Potential Impact
Fragment-Based Drug Discovery Core scaffold or fragment. Provides novel 3D starting points for drug development.
DNA-Encoded Libraries Unique building block for library synthesis. Expands the structural diversity of ultra-large screening collections.
Automated Synthesis Standardized building block for robotic platforms. Enables rapid, on-demand synthesis of diverse analogues.

| Materials Science | Monomer or ligand precursor. | Creation of novel materials with unique structural and physical properties. |

Q & A

Q. What are the established synthetic routes for 6-Azaspiro[3.5]nonan-8-one?

The synthesis typically involves multi-step organic reactions, such as cyclization of precursor amines or ketones, ring-closing metathesis, or acid-catalyzed intramolecular cyclization. Key intermediates may include spirocyclic frameworks with oxygen or nitrogen heteroatoms, as observed in structurally similar compounds like 6-Oxa-2-azaspiro[3.5]nonan-1-one . Optimization of reaction conditions (e.g., solvent, temperature, catalysts) is critical for yield improvement.

Q. How is the structural integrity of 6-Azaspiro[3.5]nonan-8-one confirmed?

Structural validation employs techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Comparative analysis of spectral data with PubChem entries for related spirocyclic compounds (e.g., 7-oxa-1-azaspiro[3.5]nonane) ensures accuracy .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Standard assays include enzyme inhibition studies (e.g., kinase or protease assays), cytotoxicity profiling using cell lines, and binding affinity measurements via surface plasmon resonance (SPR). For example, analogs like 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane were evaluated for hydrogen bonding potential and steric effects to prioritize targets .

Q. How can researchers assess the compound’s stability under standard laboratory conditions?

Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, humidity) followed by HPLC or LC-MS analysis. Comparative data from structurally similar compounds, such as 2-Oxa-6-azaspiro[3.5]nonane oxalate, guide protocol design .

Advanced Research Questions

Q. How can researchers investigate the reactivity of 6-Azaspiro[3.5]nonan-8-one under varying pH conditions?

Systematic pH-dependent studies using buffered solutions (pH 2–12) combined with kinetic monitoring via UV-Vis or NMR spectroscopy reveal protonation states and degradation pathways. For example, trifluoroacetic acid adducts of related spirocycles (e.g., 8-oxa-2,5-diazaspiro[3.5]nonan-6-one) show altered reactivity in acidic environments .

Q. What strategies are effective for elucidating binding interactions with biological targets?

Advanced techniques include isothermal titration calorimetry (ITC) for thermodynamic profiling, molecular docking simulations, and cryo-EM for structural resolution. Comparative studies with analogs (e.g., 6,6-dimethyl-7-oxa-1-azaspiro[3.5]nonane) highlight steric hindrance effects on binding .

Q. How should discrepancies in biological activity data between 6-Azaspiro[3.5]nonan-8-one and its analogs be addressed?

Cross-validate assays using orthogonal methods (e.g., SPR vs. ITC) and conduct structural-activity relationship (SAR) analysis. For instance, methyl substitution in 9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane enhances specificity, suggesting subtle structural modifications impact activity .

Q. What methodological approaches are recommended for impurity profiling in synthesis?

Employ hyphenated techniques like LC-MS/MS and GC-MS to identify byproducts. Reference standards (e.g., 8-Azaspiro[4,5]decane-7,9-dione impurities) from pharmacopeial guidelines ensure accurate quantification. Thresholds for genotoxic impurities should follow ICH M7 recommendations .

Q. How can computational modeling optimize the compound’s pharmacokinetic properties?

Use density functional theory (DFT) to predict logP, pKa, and metabolic sites. Molecular dynamics simulations assess membrane permeability, while QSAR models correlate structural features (e.g., spirocyclic ring size) with bioavailability, as seen in 2-Azaspiro[3.3]heptane derivatives .

Q. What challenges arise during scale-up synthesis, and how can they be mitigated?

Process bottlenecks include low yields in cyclization steps and purification difficulties. Continuous flow reactors and quality-by-design (QbD) approaches improve reproducibility. Industrial-scale synthesis of 8-Oxa-2,5-diazaspiro[3.5]nonan-6-one leveraged automated systems for consistent output .

Methodological Notes

  • Data Contradiction Analysis : When conflicting data arise (e.g., variable bioactivity across studies), revisit experimental conditions (e.g., buffer composition, cell line selection) and validate using independent methods .
  • Theoretical Framework Integration : Link research to spirocyclic compound theory, such as Baldwin’s rules for ring closure or Curtin-Hammett kinetics for reaction pathway analysis .
  • Experimental Design : Use pre-test/post-test designs with control groups (e.g., comparing synthesized batches to reference standards) to ensure reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.